5,8-Dimethyl-2H-chromen-2-one
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Overview
Description
5,8-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their aromatic properties and biological activities. Coumarins are widely found in nature, particularly in green plants, fungi, and bacteria. They have been used historically in herbal medicines and are known for their pleasant aroma, often resembling vanilla .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the cyclization of 2-((4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: Reduction of the double bond and carbonyl group can be achieved using suitable reducing agents.
Substitution: The compound can undergo substitution reactions with alkyl and benzyl halides in the presence of potassium carbonate.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, 4-methylmorpholine N-oxide, tetrahydrofuran, water.
Reduction: Various reducing agents.
Substitution: Alkyl and benzyl halides, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Scientific Research Applications
5,8-Dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the synthesis of vitamin K, which is crucial for blood clotting . The compound’s antioxidant properties also play a role in its biological activities, helping to neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
5,8-Dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can enhance its biological activities and make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-8(2)11-9(7)5-6-10(12)13-11/h3-6H,1-2H3 |
InChI Key |
XUKPCDIFIUREIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)C |
Origin of Product |
United States |
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